4-Chloro-3-(1,3-dioxolan-2-yl)-aniline

Catalog No.
S3271929
CAS No.
127228-76-6
M.F
C9H10ClNO2
M. Wt
199.63
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-3-(1,3-dioxolan-2-yl)-aniline

CAS Number

127228-76-6

Product Name

4-Chloro-3-(1,3-dioxolan-2-yl)-aniline

IUPAC Name

4-chloro-3-(1,3-dioxolan-2-yl)aniline

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63

InChI

InChI=1S/C9H10ClNO2/c10-8-2-1-6(11)5-7(8)9-12-3-4-13-9/h1-2,5,9H,3-4,11H2

InChI Key

VEUGZCWVUPYQOB-UHFFFAOYSA-N

SMILES

C1COC(O1)C2=C(C=CC(=C2)N)Cl

solubility

not available

Biocatalysis in Pharmaceutical Synthesis

Scientific Field: Pharmaceutical Chemistry

Application Summary: 4-Chloro-3-(1,3-dioxolan-2-yl)-aniline is utilized in the synthesis of chiral drug intermediates through biocatalysis. This process is crucial for the production of single enantiomers of drug intermediates, which are essential for the efficacy and safety of many therapeutic agents .

Methods of Application: The compound is used as a substrate in enzymatic reactions involving microorganisms or isolated enzymes. For instance, genetic engineering protocols employ E. coli cells containing NADPH-dependent carbonyl reductase from Yarrowia lipolytica to catalyze key intermediate reactions .

Results and Outcomes: The biocatalytic process has shown high regio-, chemo-, and enantio-selectivity, making it an environmentally friendly alternative to chemical synthesis. It has been successfully applied in the synthesis of intermediates for drugs like sitagliptin and pregabalin .

Development of Analgesics

Scientific Field: Medicinal Chemistry

Application Summary: The compound is involved in the design of pharmacophore models for analgesics. It serves as a precursor in the synthesis of derivatives with potential analgesic properties .

Methods of Application: Synthesis and characterization of derivatives are performed using methods like HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR. The analgesic action is estimated using the Hot Plate Method .

Results and Outcomes: Several synthesized derivatives displayed potent analgesic efficacy with varying durations of action. Some compounds emerged as effective analgesics, depressing pain by opioid-independent systems .

Agrochemicals Synthesis

Scientific Field: Agrochemistry

Application Summary: In agrochemicals, the compound’s derivatives are explored for their potential use in the development of new pesticides and herbicides, leveraging its chemical structure for targeted biological activity .

Methods of Application: The compound is used as a building block in the synthesis of complex molecules that can interact with specific enzymes or receptors in pests and weeds .

Organic Synthesis

Scientific Field: Organic Chemistry

Application Summary: The compound is used in organic synthesis, particularly in the construction of complex organic molecules for various applications, including pharmaceuticals and agrochemicals .

Methods of Application: It serves as a versatile intermediate in multi-step synthetic routes, often involving catalysis or other organic reactions to achieve the desired end-products .

Results and Outcomes: The use of 4-Chloro-3-(1,3-dioxolan-2-yl)-aniline in organic synthesis has contributed to the development of numerous compounds with high selectivity and specificity for their intended use .

Enzymatic Processes

Scientific Field: Biochemistry

Application Summary: The compound is used in enzymatic processes to synthesize chiral alcohols and amino acids, which are important for pharmaceutical development .

Methods of Application: Enzymes derived from microorganisms catalyze reactions involving the compound to produce chiral intermediates under mild conditions, which are then used in drug development .

Results and Outcomes: These enzymatic processes have led to the efficient production of single enantiomers, which are crucial for the safety and efficacy of many drug products .

Analgesic Drug Development

Scientific Field: Pharmacology

Application Summary: This compound is a key player in the development of novel analgesic drugs. Researchers have synthesized a series of derivatives from 4-Chloro-3-(1,3-dioxolan-2-yl)-aniline to create pharmacophore models for pain relief .

Methods of Application: The derivatives are synthesized and characterized using various physical and spectral methods, including HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR. The analgesic action is evaluated using the Hot Plate Method, which is a standard test in pain research .

Results and Outcomes: The synthesized compounds have shown potent analgesic efficacy with durations of action ranging from ultrashort to long. Some derivatives have emerged as effective analgesics, relieving pain through opioid-independent systems .

Chiral Drug Intermediates by Biocatalysis

Application Summary: The compound is instrumental in synthesizing chiral drug intermediates via biocatalysis, which is vital for the production of single enantiomers of drug intermediates. These are crucial for the efficacy and safety of many therapeutic agents .

Methods of Application: Biocatalytic systems, both whole-cell and isolated enzyme systems, are employed to produce complex molecules with high selectivity. Genetic engineering protocols are used to enhance the efficiency of these biocatalytic processes .

Results and Outcomes: The use of biocatalysis has led to the successful synthesis of intermediates for important therapeutic agents such as sitagliptin and pregabalin, highlighting the potential application in the pharmaceutical industry .

I will continue to provide a detailed analysis of the scientific research applications of “4-Chloro-3-(1,3-dioxolan-2-yl)-aniline” in various fields:

Synthesis of Chiral Drug Intermediates

Scientific Field: Applied Biochemistry

Application Summary: This compound is pivotal in the synthesis of chiral drug intermediates, which are essential for the production of enantiomerically pure pharmaceuticals. The chiral nature of drugs is crucial for their efficacy and safety .

Methods of Application: Biocatalysis is employed using functional microorganisms or enzymes derived from them. Genetic engineering protocols are used to enhance the efficiency of these biocatalytic processes, such as employing E. coli cells containing NADPH-dependent carbonyl reductase from Yarrowia lipolytica .

Results and Outcomes: The biocatalytic approach has been successful in synthesizing intermediates for various therapeutic agents with high enantio-, chemo-, and regio-selectivities, contributing to green chemistry practices .

Heterocyclic Compound Synthesis

Application Summary: 4-Chloro-3-(1,3-dioxolan-2-yl)-aniline is used in the synthesis of heterocyclic compounds, such as 1,2,4-triazoles, which are present in many pharmaceuticals and biologically important compounds .

Methods of Application: Synthetic methods involve multicomponent reactions (MCRs) to produce functionalized heterocyclic structures, including triazoles. These methods provide access to a wide range of biologically active 1,2,4-triazole derivatives .

Results and Outcomes: The synthesized 1,2,4-triazole compounds have shown potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

Analgesic Pharmacophore Design

Application Summary: The compound is integral to the design of pharmacophore models for analgesics. It acts as a precursor in synthesizing derivatives with potential analgesic properties .

Methods of Application: Derivatives are synthesized and characterized by physical and spectral methods, such as HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR. The analgesic action is evaluated using standard pain research tests .

Results and Outcomes: The derivatives have demonstrated significant analgesic efficacy, providing a basis for the development of new analgesic drugs .

4-Chloro-3-(1,3-dioxolan-2-yl)-aniline is an organic compound characterized by the presence of a chloro-substituted aniline group linked to a dioxolane ring. Its molecular formula is C9H10ClNO2C_9H_{10}ClNO_2, and it has garnered attention due to its unique structural features that combine both aromatic and heterocyclic elements. This compound typically exhibits a melting point range of 74-79 °C and a boiling point of approximately 313.1 °C at 760 mmHg . The compound's density is recorded at 1.203 g/cm³, which contributes to its physical properties relevant for various applications .

  • Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinone derivatives.
  • Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
  • Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

The synthesis of 4-Chloro-3-(1,3-dioxolan-2-yl)-aniline typically involves the reaction of 4-chloroaniline with a dioxolane derivative. Common methods include:

  • Nucleophilic Substitution: The reaction often requires a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
  • Purification Steps: After the reaction, purification steps are implemented to isolate the desired product, often involving crystallization or chromatography techniques.

In industrial settings, large-scale batch reactions with optimized conditions are utilized to maximize yield and purity. Continuous flow reactors and advanced purification techniques enhance the efficiency of the production process.

4-Chloro-3-(1,3-dioxolan-2-yl)-aniline finds applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new antimicrobial and anticancer drugs.
  • Chemical Industry: It can be utilized in the synthesis of other organic compounds and materials due to its unique structural properties.

Several compounds share structural similarities with 4-Chloro-3-(1,3-dioxolan-2-yl)-aniline. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Chloro-5-(2-methyl-1,3-dioxolan-2-yl)anilineChloro-substituted aniline with a dioxolane ringDifferent substitution pattern affecting its chemical reactivity
3-(2-Methyl-1,3-dioxolan-2-yl)anilineAniline derivative with a dioxolane groupLacks chlorine substitution; different reactivity profile
4-Chloro-N-(oxiran-2-ylmethyl)anilineContains an oxirane ring instead of dioxolaneOffers distinct reactivity due to the presence of an epoxide functionality

Uniqueness: The uniqueness of 4-Chloro-3-(1,3-dioxolan-2-yl)-aniline lies in its specific substitution pattern and the combination of chloro and dioxolane functionalities. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

XLogP3

1.3

Dates

Last modified: 04-14-2024

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